2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid
Beschreibung
2-[(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid is a synthetic intermediate featuring a benzoic acid core linked via an ether bond to a pyrrolidine ring. The pyrrolidine nitrogen is protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis due to its stability under acidic conditions and selective removal under basic conditions (e.g., piperidine) . This compound is pivotal in medicinal chemistry, particularly in DNA-encoded library (DEL) synthesis, where its modular structure allows for diversification via Suzuki-Miyaura couplings or other cross-coupling reactions .
Eigenschaften
Molekularformel |
C26H23NO5 |
|---|---|
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid |
InChI |
InChI=1S/C26H23NO5/c28-25(29)22-11-5-6-12-24(22)32-17-13-14-27(15-17)26(30)31-16-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-12,17,23H,13-16H2,(H,28,29) |
InChI-Schlüssel |
FJTWIXOHECWWCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1OC2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS)
The primary method for preparing 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid involves SPPS, which utilizes a solid support resin to sequentially build the peptide or peptidomimetic structure. The compound is typically synthesized as part of a peptide chain or as a protected amino acid derivative.
- Resin loading and swelling : The process begins with swelling a 2-chlorotritylchloride resin (polystyrene, 1% crosslinked; loading: 1.4 mmol/g) in dry dichloromethane (CH2Cl2) for 30 minutes to prepare the resin for amino acid coupling.
- Coupling of Fmoc-protected amino acid : A solution containing 0.8 equivalents of the Fmoc-protected amino acid and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in a CH2Cl2/dimethylformamide (DMF) mixture (4:1) is added to the resin. This mixture is shaken for 2–4 hours at room temperature to allow coupling.
Fmoc Deprotection and Repetitive Coupling Cycles
- Fmoc deprotection : After each amino acid coupling, the Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF. This step is typically performed twice, first for 5 minutes and then for 15 minutes.
- Washing steps : The resin is washed multiple times with DMF and CH2Cl2 to remove excess reagents and by-products.
- Coupling reagents : For further amino acid additions, coupling reagents such as PyBOP, HATU, or HCTU are used along with DIPEA to activate the carboxyl group of the incoming Fmoc amino acid for peptide bond formation.
- These steps (coupling, deprotection, washing) are repeated iteratively to elongate the peptide chain or to assemble the desired protected intermediate.
Detailed Reaction Cycle Table
| Step | Reagent/Condition | Time | Purpose |
|---|---|---|---|
| 1 | CH2Cl2 wash and swell (manual) | 3 min | Resin swelling and cleaning |
| 2 | DMF wash and swell | 2 × 30 min | Resin swelling and cleaning |
| 3 | 20% piperidine in DMF | 5 min + 15 min | Fmoc deprotection |
| 4 | DMF wash | 5 × 1 min | Remove deprotection by-products |
| 5 | Fmoc amino acid + HOAt + PyBOP + DIPEA or DIC | 40 min | Amino acid coupling |
| 6 | Fmoc amino acid + HATU or PyBOP or HCTU + DIPEA | 40 min | Amino acid coupling (alternative) |
| 7 | DMF wash | 5 × 1 min | Remove excess reagents |
| 8 | 20% piperidine in DMF | 5 min + 15 min | Fmoc deprotection (repeat) |
| 9 | DMF wash | 5 × 1 min | Cleaning |
| 10 | CH2Cl2 wash | 3 × 1 min | Final cleaning |
Note: Steps 5 to 9 are repeated for each amino acid residue addition.
Cleavage and Final Deprotection
Once the full peptide or protected intermediate is assembled on the resin, the compound is cleaved and fully deprotected using a cleavage cocktail:
- Cleavage cocktail composition : Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and ethanedithiol (EDT) in a ratio of 92.5:2.5:2.5:2.5.
- Procedure : The resin is incubated with this cocktail for 3 hours at ambient temperature with rotation.
- Precipitation : The cleaved product is precipitated by adding cold diethyl ether.
- This step releases the fully deprotected This compound from the resin, ready for further purification or use.
Alternative Synthesis Notes and Modifications
- The synthetic route can be modified by changing the starting position within the pyrrolidinyl ring or by using different protecting groups depending on the target molecule's requirements.
- The use of different coupling reagents (PyBOP, HATU, DIC) allows optimization based on reaction efficiency and compatibility with other functional groups.
- For selective N-terminal modifications, chloroacetylation or acetylation can be performed on the resin-bound peptide before cleavage, using chloroacetyl N-hydroxysuccinimide ester or acetic anhydride, respectively.
Summary Table of Key Reagents and Conditions
| Reagent/Material | Role | Typical Amount/Condition |
|---|---|---|
| 2-Chlorotritylchloride resin | Solid support | 1.4 mmol/g loading |
| Fmoc-protected amino acid | Building block | 0.8 eq for initial coupling |
| DIPEA | Base | 6 eq for initial coupling |
| Piperidine in DMF (20%) | Fmoc deprotection | 5 min + 15 min per cycle |
| PyBOP, HATU, HCTU, DIC | Coupling reagents | 3.5 eq each |
| TFA/Water/TIS/EDT (92.5:2.5:2.5:2.5) | Cleavage and final deprotection | 3 hours at ambient temperature |
| Diethyl ether | Precipitation | Cold, post-cleavage |
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into simpler forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or other aromatic rings .
Wissenschaftliche Forschungsanwendungen
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)oxy]benzoic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group of the pyrrolidine ring, preventing unwanted reactions during the coupling process. The benzoic acid moiety can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the overall structure and function of the synthesized peptides .
Vergleich Mit ähnlichen Verbindungen
Structural Variations
The following table highlights key structural differences among analogues:
Key Observations :
- Core Structure : All analogues retain the Fmoc-protected pyrrolidine or azetidine ring. Modifications occur at the benzoic acid (e.g., iodine substitution in DEL building blocks ) or pyrrolidine (e.g., azidomethyl , allyl , or methyl groups ).
- Stereochemistry: Compounds like (S)-3-(((Fmoc)amino)pyrrolidine derivatives emphasize stereospecificity, critical for target binding in drug discovery .
Q & A
Q. Methodology :
- Stepwise Protection/Deproction : Use Fmoc-protected pyrrolidine precursors to selectively activate the carboxylic acid group. Employ coupling reagents like HATU or DCC for amide bond formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilicity during substitution reactions. Monitor reaction progress via TLC or HPLC .
- Purification Strategies : Use flash chromatography or preparative HPLC to isolate the compound. Validate purity (>95%) via reversed-phase HPLC with UV detection at 254 nm .
What analytical techniques are most reliable for characterizing the structural integrity of this compound?
Q. Advanced Methods :
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the pyrrolidine-oxy linkage and Fmoc group placement. Compare chemical shifts with PubChem data for analogous Fmoc-protected compounds .
- Mass Spectrometry (HRMS) : Accurately determine molecular weight (expected: ~418.45 g/mol) and detect impurities. Use ESI-MS in positive ion mode for enhanced sensitivity .
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidine ring or benzoic acid moiety, if crystallization is feasible .
How should researchers address stability concerns during long-term storage?
Q. Stability Protocols :
- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent oxidation or hydrolysis of the Fmoc group .
- Degradation Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products (e.g., fluorenylmethanol from Fmoc cleavage) .
What experimental strategies are effective for evaluating its biological activity in enzyme inhibition assays?
Q. Biological Assay Design :
- Target Selection : Prioritize enzymes with known interactions with pyrrolidine or benzoic acid derivatives (e.g., proteases, kinases). Use SPR (Surface Plasmon Resonance) to measure binding kinetics .
- Dose-Response Analysis : Test concentrations from 1 nM–100 µM in triplicate. Include positive controls (e.g., E-64 for cysteine proteases) and negative controls (DMSO-only) .
- Mechanistic Studies : Perform time-dependent inactivation assays to distinguish competitive vs. non-competitive inhibition .
How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?
Q. SAR Methodology :
- Analog Synthesis : Replace the pyrrolidine ring with azetidine or piperidine, or modify the benzoic acid with electron-withdrawing/donating groups (e.g., -NO, -OCH) .
- Activity Profiling : Test analogs in enzyme inhibition or cell viability assays. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to identify structural features driving activity .
How should contradictory data on biological activity be resolved?
Q. Conflict Resolution :
- Reproducibility Checks : Repeat assays under identical conditions (pH, temperature, buffer composition) across multiple labs .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., Fmoc-protected amino acids) to identify trends in bioactivity .
- Orthogonal Assays : Validate results using alternative methods (e.g., ITC for binding thermodynamics if SPR data is inconsistent) .
What computational tools are recommended for predicting its interaction with biological targets?
Q. Computational Approaches :
- Molecular Dynamics (MD) : Simulate binding to enzyme active sites (e.g., 100 ns simulations in GROMACS) to assess conformational stability .
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify essential pharmacophoric features (e.g., hydrogen bond donors/acceptors) .
- ADMET Prediction : Employ SwissADME or pkCSM to estimate solubility, permeability, and toxicity risks .
What safety protocols are critical when handling this compound in peptide synthesis?
Q. Safety Measures :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions involving volatile reagents .
- Spill Management : Neutralize acidic spills with sodium bicarbonate. Collect solid waste in sealed containers for incineration .
- Emergency Procedures : In case of inhalation, administer oxygen; for skin contact, wash with 10% acetic acid to neutralize residual Fmoc chloride .
How can researchers validate its role in solid-phase peptide synthesis (SPPS)?
Q. SPPS Validation :
- Coupling Efficiency : Monitor Fmoc deprotection with 20% piperidine in DMF, using UV absorbance at 301 nm to confirm removal .
- Peptide Purity : Cleave the peptide-resin with TFA, purify via HPLC, and verify sequence via MALDI-TOF MS .
- Functional Testing : Assess synthesized peptides in cell-based assays (e.g., receptor binding or antimicrobial activity) .
What advanced techniques can elucidate degradation pathways under physiological conditions?
Q. Degradation Analysis :
- LC-MS/MS : Identify degradation products in simulated gastric fluid (pH 1.2) or plasma. Use isotopic labeling to track hydrolytic cleavage sites .
- Kinetic Studies : Calculate half-life (t) in PBS at 37°C and compare with structurally stabilized analogs .
- Mechanistic Probes : Add radical scavengers (e.g., ascorbic acid) to test oxidative degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
